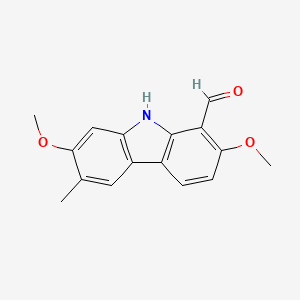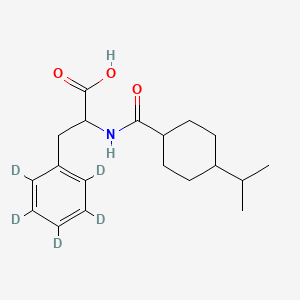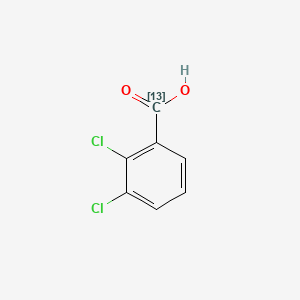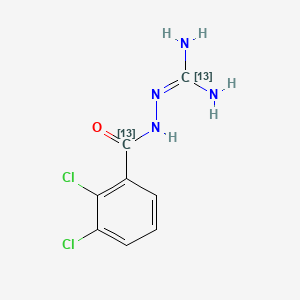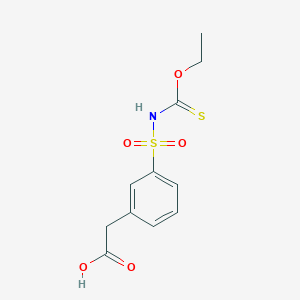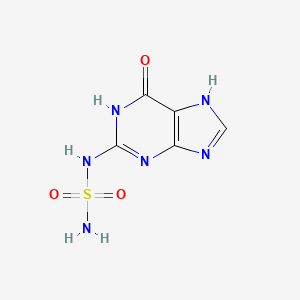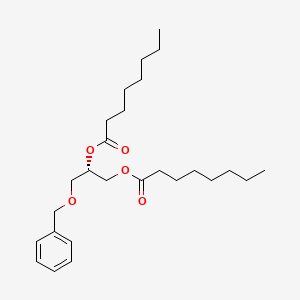
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol, also known as DOBG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOBG is a glycerol derivative that belongs to the family of benzylglycerols.
作用机制
The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is not yet fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression involved in lipid metabolism and insulin sensitivity. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, inflammation, and cell growth. In animal studies, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to increase insulin sensitivity and improve glucose tolerance. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is also relatively stable and can be stored for long periods of time. However, one limitation of using (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is its limited availability and high cost, which may limit its use in large-scale experiments.
未来方向
There are many potential future directions for research on (S)-sn-1,2-Dioctanoyl-3-benzylglycerol. One area of interest is the development of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol-based therapies for the treatment of cancer, inflammation, and cardiovascular diseases. Another area of research is the investigation of the mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol and the identification of its molecular targets. Additionally, further studies are needed to determine the safety and efficacy of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol in human clinical trials.
合成方法
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol can be synthesized by a multi-step process involving the reaction of benzyl alcohol with glycidol, followed by the esterification of the resulting product with octanoic acid. The final product is purified by column chromatography to obtain (S)-sn-1,2-Dioctanoyl-3-benzylglycerol.
科学研究应用
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and cardiovascular diseases. In cancer research, (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (S)-sn-1,2-Dioctanoyl-3-benzylglycerol has also been investigated for its potential to prevent atherosclerosis, a condition that leads to the narrowing and hardening of arteries.
属性
IUPAC Name |
[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDQMIJNZBEQD-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

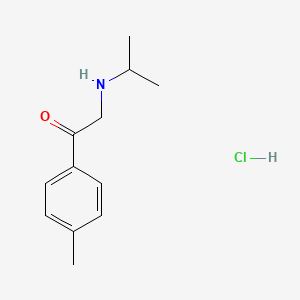
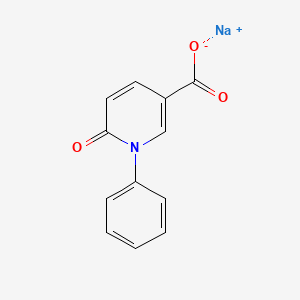
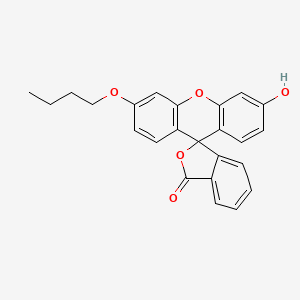
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)
